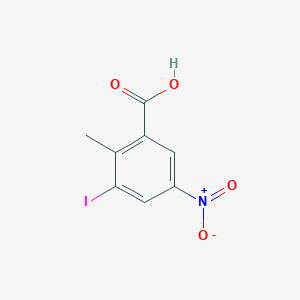

3-Iodo-2-methyl-5-nitrobenzoic acid

Description

BenchChem offers high-quality 3-Iodo-2-methyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2-methyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHRLBOOQGPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 3-Iodo-2-methyl-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Chemical Research

Abstract

This technical guide provides an in-depth analysis of 3-Iodo-2-methyl-5-nitrobenzoic acid, a highly functionalized aromatic compound of significant interest to the chemical research and drug development sectors. Its strategic importance lies in its role as a versatile synthetic intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[1] This document details the compound's fundamental physicochemical properties, explores the mechanistic basis for its regioselective synthesis, provides validated experimental protocols, and discusses its potential applications as a key building block in medicinal chemistry and materials science.

Compound Identification and Physicochemical Properties

3-Iodo-2-methyl-5-nitrobenzoic acid is a substituted benzoic acid derivative characterized by the presence of four distinct functional groups on its aromatic core: a carboxylic acid, a methyl group, a nitro group, and an iodine atom. This unique substitution pattern dictates its chemical reactivity and makes it a valuable precursor in multi-step organic synthesis.[1]

The key physicochemical and identifying properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆INO₄ | PubChem[1][2] |

| Molecular Weight | 307.04 g/mol | PubChem[1] |

| CAS Number | 1005499-46-6 | Benchchem[1] |

| Canonical SMILES | CC1=C(C=C(C=C1I)[O-])C(=O)O | PubChem[2] |

| InChIKey | QKUHRLBOOQGPNW-UHFFFAOYSA-N | Benchchem[1] |

| Predicted XlogP | 2.3 | PubChem[2] |

The spatial arrangement and electronic nature of the substituents are critical to its function. The electron-withdrawing nitro and carboxylic acid groups deactivate the aromatic ring towards electrophilic substitution, while the methyl group has a weak activating effect.[1] The carbon-iodine bond is the most labile site for cross-coupling reactions, and the carboxylic acid and nitro groups provide handles for a wide array of chemical transformations.[1]

Regioselective Synthesis and Mechanistic Insights

The synthesis of 3-Iodo-2-methyl-5-nitrobenzoic acid requires a controlled, multi-step approach to ensure the correct placement of each functional group. The most practical and common pathway begins with 2-methylbenzoic acid, leveraging the directing effects of the substituents to guide subsequent reactions.[1]

The overall synthetic workflow is a two-step process involving nitration followed by iodination.

Caption: Regioselective synthesis of 3-Iodo-2-methyl-5-nitrobenzoic acid.

2.1 Step 1: Nitration of 2-Methylbenzoic Acid

The initial step is a classic electrophilic aromatic substitution. The substrate, 2-methylbenzoic acid, possesses two directing groups:

-

Methyl (-CH₃): An ortho, para-director and a weak activator.

-

Carboxylic Acid (-COOH): A meta-director and a strong deactivator.

The reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the existing groups synergize to favor substitution at the C5 position, which is para to the methyl group and meta to the carboxylic acid.

Controlling the reaction temperature is critical; it is generally maintained between 0 and 5°C.[1] This low temperature mitigates the risk of over-nitration and the formation of undesired isomers, thereby maximizing the yield of the target intermediate, 2-methyl-5-nitrobenzoic acid.[1]

2.2 Step 2: Iodination of 2-Methyl-5-nitrobenzoic Acid

The second step involves the iodination of the electron-deficient aromatic ring of 2-methyl-5-nitrobenzoic acid. The strong deactivating influence of both the nitro and carboxylic acid groups makes this transformation challenging.[1] Molecular iodine (I₂) alone is not a sufficiently powerful electrophile to react with the deactivated ring.[1]

Therefore, the reaction requires an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[1] A common and effective method involves using iodine in the presence of an oxidizing agent like sodium periodate (NaIO₄) or periodic acid (H₅IO₆) in an acidic medium (e.g., sulfuric acid). The iodination occurs at the C3 position, which is the most activated position remaining on the ring, being ortho to the methyl group.

Detailed Experimental Protocol

The following protocol is a self-validating system designed for reproducibility. It includes in-process checks to ensure the reaction is proceeding as expected.

3.1 Synthesis of 2-Methyl-5-nitrobenzoic acid (Intermediate)

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

-

Substrate Addition: Slowly add 27.2 g (0.2 mol) of 2-methylbenzoic acid in portions, ensuring the temperature does not exceed 10°C. Stir until all solids have dissolved.

-

Nitration: Prepare a nitrating mixture by cautiously adding 14 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid in a separate beaker, pre-chilled in an ice bath. Transfer this mixture to the dropping funnel.

-

Reaction Execution: Add the nitrating mixture dropwise to the solution of 2-methylbenzoic acid over 60-90 minutes. Crucial Control Point: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

-

Reaction Monitoring & Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale-yellow solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-methyl-5-nitrobenzoic acid.

3.2 Synthesis of 3-Iodo-2-methyl-5-nitrobenzoic acid (Final Product)

-

Reagent Preparation: To a flask containing 18.1 g (0.1 mol) of the 2-methyl-5-nitrobenzoic acid intermediate, add 200 mL of concentrated sulfuric acid. Stir until dissolved.

-

Iodine Addition: Add 12.7 g (0.05 mol) of iodine powder to the solution.

-

Initiation of Iodination: Slowly add 10.7 g (0.05 mol) of sodium periodate (NaIO₄) in small portions over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C using a water bath if necessary.

-

Reaction Execution: Heat the mixture to 70-75°C and stir for 4-6 hours. Validation Check: Monitor the disappearance of the starting material via TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice. A precipitate will form. Add a saturated aqueous solution of sodium bisulfite dropwise until the purple color of excess iodine disappears.

-

Purification: Collect the solid product by vacuum filtration and wash extensively with cold water. The crude product can be purified by recrystallization from acetic acid or a suitable solvent mixture to afford 3-Iodo-2-methyl-5-nitrobenzoic acid as a solid.

Reactivity and Synthetic Utility

3-Iodo-2-methyl-5-nitrobenzoic acid is a trifunctional intermediate, offering a rich landscape of subsequent chemical modifications.

-

Aryl Iodide Transformations: The C-I bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The relative weakness of the C-I bond facilitates oxidative addition to the metal catalyst, making these reactions highly efficient.[1]

-

Carboxylic Acid Derivatization: The -COOH group can be readily converted into a variety of other functional groups.[1]

-

Esterification: Reaction with an alcohol under acidic conditions or via an acyl chloride intermediate yields the corresponding ester.

-

Amidation: Activation with a coupling agent (e.g., DCC, EDC) or conversion to an acyl chloride followed by reaction with an amine produces amides.[1]

-

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation (H₂ over Pd/C).[1] This resulting aniline derivative, 3-amino-5-iodo-2-methylbenzoic acid, is itself a valuable trifunctional intermediate, opening pathways for diazotization, acylation, or the synthesis of heterocyclic systems.[1]

Applications in Research and Drug Development

The primary application of 3-Iodo-2-methyl-5-nitrobenzoic acid is as a scaffold or building block in the synthesis of complex organic molecules. While this specific compound is an intermediate, related iodo-nitrobenzoic acids serve as precursors for biologically active molecules, including anti-inflammatory and antimicrobial agents.[3]

Its utility in drug discovery is clear: the three distinct functional handles allow for the systematic and combinatorial modification of the core structure. Researchers can generate a library of derivatives by varying the substituents introduced via cross-coupling at the iodide position, forming different amides or esters at the carboxylate position, and further functionalizing the amine derived from the nitro group. These libraries can then be screened for biological activity against various therapeutic targets.

Safety and Handling

As with all laboratory chemicals, 3-Iodo-2-methyl-5-nitrobenzoic acid should be handled with appropriate care. It is an aromatic nitro compound and an organic iodide. Users should consult the specific Safety Data Sheet (SDS) before use. General precautions include:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

References

-

3-iodo-2-methyl-5-nitrobenzoic acid (C8H6INO4) - PubChemLite. [Link]

Sources

Solubility profile of 3-Iodo-2-methyl-5-nitrobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Iodo-2-methyl-5-nitrobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-Iodo-2-methyl-5-nitrobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis.[1] In the absence of direct quantitative solubility data in publicly available literature, this document synthesizes information on the physicochemical properties of the target molecule and structurally related analogs to forecast its solubility behavior. We present detailed, field-proven experimental protocols for the accurate determination of its solubility in a range of common organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Critical Role of Solubility in Synthesis and Development

The solubility of an organic compound is a fundamental physicochemical property that governs its behavior in various applications, from chemical reactions to biological systems.[2] For a synthetic intermediate like 3-Iodo-2-methyl-5-nitrobenzoic acid, understanding its solubility in different organic solvents is paramount for several reasons:

-

Reaction Kinetics and Purity: The choice of solvent directly impacts reaction rates and the formation of byproducts. A solvent that appropriately dissolves reactants while potentially leaving impurities in a different phase can significantly streamline a synthetic process.

-

Purification and Crystallization: Recrystallization, a common technique for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound in a given solvent at different temperatures.[3][4]

-

Formulation and Drug Delivery: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of different formulation strategies.[5]

This guide will provide both the theoretical framework and the practical tools to understand and quantify the solubility of 3-Iodo-2-methyl-5-nitrobenzoic acid.

Physicochemical Properties of 3-Iodo-2-methyl-5-nitrobenzoic Acid

While specific experimental data for 3-Iodo-2-methyl-5-nitrobenzoic acid is scarce, we can infer its properties from its structure and data from analogous compounds.

Molecular Structure:

Caption: Molecular structure of 3-Iodo-2-methyl-5-nitrobenzoic acid.

Key Structural Features Influencing Solubility:

-

Benzoic Acid Core: The carboxylic acid group (-COOH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[6] This imparts some degree of polarity to the molecule.

-

Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some dipole-dipole interactions.

-

Methyl Group (-CH₃): This is a non-polar, electron-donating group that increases the lipophilicity of the molecule.

-

Nitro Group (-NO₂): The nitro group is a strongly electron-withdrawing and polar group, which can participate in dipole-dipole interactions.

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," we can predict the general solubility of 3-Iodo-2-methyl-5-nitrobenzoic acid:[7][8]

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents that can engage in hydrogen bonding (e.g., methanol, ethanol).[9]

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low Solubility: Expected in non-polar solvents like hexane and toluene, where the polar functional groups cannot be effectively solvated.[7]

-

Slight Solubility in Water: The presence of the polar carboxylic acid and nitro groups would suggest some water solubility, but the large, non-polar aromatic ring and iodo and methyl groups will limit this.

Comparative Solubility Data of Structurally Related Compounds

To provide a quantitative frame of reference, the following table presents the mole fraction solubility (x) of 3-nitrobenzoic acid in various organic solvents at different temperatures. This data serves as a valuable benchmark for estimating the solubility of 3-Iodo-2-methyl-5-nitrobenzoic acid. The solubility of these related compounds generally increases with temperature.[10][11]

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K)[10][11]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |

Experimental Protocols for Solubility Determination

The following protocols describe robust methods for the quantitative determination of the solubility of 3-Iodo-2-methyl-5-nitrobenzoic acid.

Shake-Flask Method for Achieving Equilibrium

This is the gold-standard method for determining thermodynamic solubility.[12] It ensures that the solvent is fully saturated with the solute.

Materials:

-

3-Iodo-2-methyl-5-nitrobenzoic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Vials with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

Procedure:

-

Preparation: Add an excess of solid 3-Iodo-2-methyl-5-nitrobenzoic acid to a series of vials. The presence of undissolved solid is crucial.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

Caption: Workflow for solubility determination using the shake-flask method.

Quantitative Analysis of the Saturated Solution

The concentration of the solute in the filtered saturated solution can be determined by several methods.

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solid.

Procedure:

-

Accurately weigh a clean, dry vial or evaporating dish.

-

Transfer a known volume or mass of the filtered saturated solution into the pre-weighed container.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the container with the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Cool the container in a desiccator and reweigh it.

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

This method is suitable if the compound has a significant UV absorbance.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 3-Iodo-2-methyl-5-nitrobenzoic acid of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

HPLC is a highly accurate and precise method for determining concentration.

Procedure:

-

Method Development: Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for 3-Iodo-2-methyl-5-nitrobenzoic acid.

-

Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered saturated solution into the HPLC system.

-

Determine the peak area for the solute.

-

Use the calibration curve to calculate the concentration of the saturated solution.

Factors Influencing Solubility: A Deeper Dive

The solubility of 3-Iodo-2-methyl-5-nitrobenzoic acid is a multifactorial property.

Caption: Key factors influencing the solubility of an organic compound.

-

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, is a primary determinant of solubility.[9] Polar solvents will better solvate the polar carboxylic acid and nitro groups of the target molecule.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the carboxylic acid group, significantly enhancing solubility.[7]

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for recrystallization.[8]

-

Molecular Size and Shape: While less of a factor for a single solute, the ability of solvent molecules to effectively surround the solute molecule plays a role.[9]

Conclusion

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications. (2025, April 15).

- Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.).

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).

- Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (2006, April 15).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- Solubility prediction via a thermodynamic cycle. The free energy change... - ResearchGate. (n.d.).

- Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2 - ASCE Library. (n.d.).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem. (n.d.).

- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).

- Solubility - Chemistry Online @ UTSC. (n.d.).

- Solubility of Organic Compounds - Chemistry. (2023, August 31).

- Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. (n.d.).

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).

- 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683 - PubChem. (n.d.).

- Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide - Benchchem. (n.d.).

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).

Sources

- 1. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. caymanchem.com [caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Acidity and pKa Profiling of 3-Iodo-2-methyl-5-nitrobenzoic Acid

Executive Summary

This guide provides a comprehensive technical analysis of the physicochemical properties of 3-Iodo-2-methyl-5-nitrobenzoic acid , specifically focusing on its acidity (pKa).[1] As a polysubstituted benzoic acid derivative, this molecule exhibits a complex interplay of steric and electronic effects that govern its solubility, reactivity, and behavior in biological systems. This document details the theoretical prediction of its pKa using Hammett principles and outlines a robust experimental protocol for its precise determination in low-solubility contexts.

Structural Analysis & Theoretical pKa Prediction

To accurately predict the pKa of 3-Iodo-2-methyl-5-nitrobenzoic acid, we must deconstruct the molecule into its constituent interactions.[1] The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion (

The "Ortho Effect" (Steric Inhibition of Resonance)

The substituent at the 2-position (ortho-methyl) plays a dominant role in defining the baseline acidity.

-

Mechanism: In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing for

-conjugation. This conjugation stabilizes the neutral acid form. -

Impact of 2-Methyl: The steric bulk of the ortho-methyl group forces the carboxyl group to twist out of the plane of the benzene ring. This breaks the conjugation. Since resonance stabilizes the neutral acid more than the carboxylate anion (which already possesses strong internal resonance), the loss of conjugation destabilizes the acid form, shifting the equilibrium toward deprotonation.

-

Baseline Shift: This "Ortho Effect" typically lowers the pKa.

Electronic Effects (Hammett Equation Application)

With the ortho-methyl group establishing a new baseline (pKa

Hammett Equation:

- (Reaction Constant): 1.00 (for benzoic acid dissociation in water).[1]

-

(Substituent Constant): We use

Substituent Constants:

| Substituent | Position (rel. to COOH) | Electronic Effect |

Calculation

Using o-Toluic acid as the reference scaffold to account for the steric ortho-effect:

Visualization of Structural Influences[2][3]

The following diagram illustrates the competing steric and electronic vectors influencing the acidity.

Caption: Structural deconstruction showing how steric twisting (ortho-Me) and electron withdrawal (meta-I, meta-NO2) synergistically lower the pKa.[1]

Experimental Determination Protocol

Due to the hydrophobic nature of the iodo and methyl substituents, this compound is likely sparingly soluble in pure water at low pH. Therefore, a standard aqueous titration is unsuitable.[1] The Yasuda-Shedlovsky Extrapolation Method using a mixed solvent system (Methanol/Water) is the gold standard for accuracy.

Reagents & Apparatus

-

Analyte: ~50 mg of 3-Iodo-2-methyl-5-nitrobenzoic acid (high purity).

-

Solvent: Carbonate-free Methanol (HPLC grade) and Milli-Q Water.[1]

-

Titrant: 0.1 M KOH in water (standardized against KHP).

-

Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode (calibrated).

-

Inert Gas: Nitrogen or Argon purge to prevent

absorption.[1]

Protocol Workflow

-

Electrode Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01 and 7.00). Note that in mixed solvents, the electrode reads an apparent pH (

), which requires correction. -

Sample Preparation: Prepare three separate solutions of the analyte in Methanol/Water ratios of:

-

Titration:

-

Maintain temperature at

. -

Purge with

for 5 minutes prior to titration.[1] -

Titrate with 0.1 M KOH, adding small increments (0.05 mL) to define the curve precisely.

-

-

Data Processing (Yasuda-Shedlovsky):

-

Determine the

at each solvent composition ( -

Plot

vs. -

The y-intercept of the linear regression corresponds to the

in pure water (

-

Data Visualization: Experimental Workflow

Caption: Step-by-step workflow for determining pKa of insoluble benzoic acid derivatives using mixed-solvent extrapolation.

Implications for Drug Development

Solubility & Distribution

With a predicted pKa of 2.85 , this compound exists almost entirely as the anionic carboxylate at physiological pH (7.4).

-

Stomach (pH 1.5 - 2.0): The compound will be largely protonated (neutral).[1] This increases membrane permeability but decreases solubility, posing a precipitation risk.[1]

-

Intestine/Blood (pH 7.4): The compound will be >99.9% ionized. This ensures high solubility in aqueous media but may limit passive diffusion across membranes unless specific transporters are involved.[1]

Synthetic Utility

The high acidity (relative to benzoic acid) makes the carboxylate a weaker nucleophile but a better leaving group in certain decarboxylative couplings. The presence of the Iodo group at position 3 allows for orthogonal functionalization via Suzuki-Miyaura or Sonogashira couplings, while the Nitro group remains a latent amine equivalent.

References

-

PubChem. 3-Iodo-2-methylbenzoic acid (Source Data for Ortho-Analog). National Library of Medicine.[1] [Link][2]

-

Wired Chemist. Hammett Sigma Constants (Meta and Para values). [Link][1]

-

Chemistry LibreTexts. The Hammett Equation and Substituent Effects. [Link]

-

Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for Yasuda-Shedlovsky protocol).

Sources

Structural analysis of 3-Iodo-2-methyl-5-nitrobenzoic acid derivatives

An In-Depth Technical Guide to the Structural Analysis of 3-Iodo-2-methyl-5-nitrobenzoic Acid Derivatives

Abstract

Substituted benzoic acids are foundational scaffolds in modern medicinal chemistry and materials science. Among these, 3-iodo-2-methyl-5-nitrobenzoic acid and its derivatives represent a class of molecules with significant potential, owing to the unique interplay of their functional groups which allows for diverse chemical modifications and biological activities.[1][2] This guide provides a comprehensive technical overview of the essential techniques for the robust structural analysis of these compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We will delve into the core analytical methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, presenting them as an integrated workflow for unambiguous structural determination.

Introduction: The Versatility of the 3-Iodo-2-methyl-5-nitrobenzoic Acid Scaffold

The 3-iodo-2-methyl-5-nitrobenzoic acid scaffold is a richly functionalized aromatic system. Each substituent—the carboxylic acid, the iodine atom, the methyl group, and the nitro group—imparts distinct electronic and steric properties that are crucial for both its synthetic utility and its interaction with biological targets. The carboxylic acid provides a handle for forming esters and amides, the aryl iodide is a key participant in cross-coupling reactions for building molecular complexity, and the nitro group can be reduced to an amine for further derivatization or can participate in key biological interactions.[1][3] The development of novel therapeutics and functional materials based on this scaffold is critically dependent on the precise and unambiguous confirmation of its chemical structure. This guide provides the analytical framework to achieve that certainty.

Part 1: Synthesis and Derivatization - The Foundation of Structural Analysis

A robust structural analysis begins with a well-characterized starting material. The synthesis of 3-iodo-2-methyl-5-nitrobenzoic acid typically involves a multi-step process, which itself relies on a clear understanding of the directing effects of the substituents on the aromatic ring.[1]

A common synthetic route starts with 2-methylbenzoic acid. The first step is often a nitration reaction, which, due to the directing effects of the carboxylic acid (meta-directing) and the methyl group (ortho, para-directing), can yield 2-methyl-5-nitrobenzoic acid.[1][4] Subsequent iodination of this intermediate presents a challenge due to the deactivated nature of the ring. This step often requires an oxidizing agent to generate a more potent electrophilic iodine species.[1] The final arrangement of the substituents is a direct consequence of the interplay between these electronic effects.

Derivatives are commonly prepared to modulate the physicochemical properties of the parent molecule. For instance, esterification of the carboxylic acid can improve solubility or cell permeability, while reduction of the nitro group to an amine opens up a vast landscape of further chemical modifications.[1]

Part 2: Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.[5] For derivatives of 3-iodo-2-methyl-5-nitrobenzoic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent acid, we expect to see:

-

Aromatic Protons: Two distinct signals in the aromatic region, each corresponding to a single proton. The nitro group's strong electron-withdrawing nature will deshield these protons, shifting them downfield.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group.

-

Carboxylic Acid Proton: A broad singlet, often far downfield, which may be exchangeable with deuterium from the solvent.

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include:

-

Carbonyl Carbon: The carboxylic acid carbon will appear significantly downfield.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom will be shifted upfield due to the "heavy atom effect."

-

Methyl Carbon: A signal in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 3-Iodo-2-methyl-5-nitrobenzoic Acid

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Shift |

| -COOH | 10.0 - 13.0 | 165 - 175 | Deshielded due to electronegative oxygens. |

| Ar-H (position 4) | ~8.5 | ~130 | Influenced by adjacent nitro and iodo groups. |

| Ar-H (position 6) | ~8.2 | ~125 | Influenced by adjacent methyl and nitro groups. |

| -CH₃ | ~2.5 | ~20 | Typical range for an aryl methyl group. |

| C-COOH | - | ~135 | Quaternary carbon attached to the carboxyl group. |

| C-CH₃ | - | ~140 | Quaternary carbon attached to the methyl group. |

| C-I | - | ~95 | Shielded due to the heavy atom effect of iodine. |

| C-NO₂ | - | ~150 | Deshielded due to the electron-withdrawing nitro group. |

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

-

Sample Preparation:

-

Weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[6]

-

Cap the tube and gently agitate to dissolve the sample completely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) spectrum. For more detailed analysis, consider 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[6]

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.[7]

Key Features in the Mass Spectrum:

-

Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule. For 3-iodo-2-methyl-5-nitrobenzoic acid (C₈H₆INO₄), the expected monoisotopic mass is approximately 306.93 g/mol .[8]

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak like chlorine or bromine.[9][10] The overall isotopic pattern will be dominated by the natural abundance of ¹³C.

-

Fragmentation Pattern: The electron-withdrawing nitro group and the relatively weak C-I bond will heavily influence fragmentation. Common fragmentation pathways for nitroaromatics can include the loss of •NO, •NO₂, and H₂O.[11] The loss of the iodine radical (•I) is also a likely fragmentation pathway.

Table 2: Expected Key Fragments in the Mass Spectrum of 3-Iodo-2-methyl-5-nitrobenzoic Acid

| m/z | Proposed Fragment | Fragmentation Pathway |

| 307 | [M]⁺ | Molecular Ion |

| 290 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 261 | [M - NO₂]⁺ | Loss of nitro group |

| 180 | [M - I]⁺ | Loss of iodine radical |

| 163 | [M - I - OH]⁺ | Subsequent loss of hydroxyl radical after iodine loss |

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.

-

Acquire data in both positive and negative ion modes. The carboxylic acid will readily deprotonate, making negative ion mode ([M-H]⁻) particularly informative.

-

-

Data Acquisition:

-

Perform a full scan analysis to identify the molecular ion.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and characterize the resulting fragment ions. This is crucial for structural confirmation.

-

Part 3: Definitive 3D Structural Determination - Single-Crystal X-ray Crystallography

While spectroscopic methods provide evidence of connectivity, single-crystal X-ray crystallography offers an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[12][13][14][15] This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Caption: Workflow for small molecule X-ray crystallography.

The crystal structure reveals not only the intramolecular geometry but also how molecules interact with each other. For 3-iodo-2-methyl-5-nitrobenzoic acid derivatives, common interactions would include:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often leading to the formation of hydrogen-bonded dimers.[16]

-

Halogen Bonding: The iodine atom can act as a Lewis acidic center, forming halogen bonds with electron-rich atoms like the oxygen of a nitro or carboxyl group.

-

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

-

Crystal Growth (The Crucial First Step):

-

Grow single crystals of the compound suitable for diffraction (typically > 20µm in all dimensions).[13] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

-

Use a diffractometer equipped with a Mo or Cu X-ray source to irradiate the crystal.[13]

-

Rotate the crystal and collect a series of diffraction images.[17]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit. The final refined structure provides the definitive 3D arrangement of atoms.

-

Part 4: Integrated Structural Analysis - A Holistic Approach

The true power of structural analysis lies in the integration of data from multiple techniques.

Caption: Integrated approach for structural validation.

For any new derivative of 3-iodo-2-methyl-5-nitrobenzoic acid, the analytical workflow should be as follows:

-

MS Analysis: First, confirm the molecular weight and elemental formula using high-resolution mass spectrometry.

-

NMR Spectroscopy: Next, use ¹H and ¹³C NMR to establish the covalent framework and confirm that the correct isomer has been synthesized.

-

X-ray Crystallography: Finally, if a crystalline sample is available, obtain the single-crystal X-ray structure for unambiguous confirmation of the 3D structure and stereochemistry.

Part 5: The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), can be powerful complements to experimental data.[1] DFT can be used to:

-

Predict NMR chemical shifts to aid in spectral assignment.

-

Calculate the lowest energy conformation of the molecule.

-

Model vibrational frequencies to help interpret IR spectra.

-

Predict reactivity and regioselectivity in synthetic transformations.[1]

Conclusion

The structural analysis of 3-iodo-2-methyl-5-nitrobenzoic acid derivatives requires a multi-faceted approach that leverages the strengths of several key analytical techniques. Mass spectrometry provides the foundational confirmation of molecular weight and formula. NMR spectroscopy elucidates the precise connectivity of the atoms within the molecule. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state. By integrating these powerful methods, researchers and drug development professionals can proceed with confidence, knowing that the molecules they are working with are precisely what they intend them to be. This analytical rigor is the bedrock upon which successful drug discovery and materials science innovation are built.

References

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

PubMed. (1992, November 17). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Iodo-5-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). x Ray crystallography. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-iodo-2-methyl-5-nitrobenzoic acid (C8H6INO4). Retrieved from [Link]

-

Supporting Information. (2016, September 9). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 24). 2.7: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of 3-acetoxy-2-methylbenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research and Development. (2024, June 15). Drug Discovery and its Applications. Retrieved from [Link]

Sources

- 1. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - 3-iodo-2-methyl-5-nitrobenzoic acid (C8H6INO4) [pubchemlite.lcsb.uni.lu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. excillum.com [excillum.com]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. azolifesciences.com [azolifesciences.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review and Technical Guide: 3-Iodo-2-methyl-5-nitrobenzoic Acid in Modern Drug Discovery

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently evaluate molecular scaffolds that serve as the backbone for next-generation therapeutics. Among these, 3-Iodo-2-methyl-5-nitrobenzoic acid (CAS: 1005499-46-6) has emerged as a highly versatile, trifunctional building block[1]. Characterized by a precisely arranged iodo, methyl, and nitro group on a benzoic acid core, this compound is heavily utilized in the synthesis of complex heterocyclic systems, including benzimidazoles and quinazolinones[2]. With numerous patents citing its utility[3], it has become a cornerstone in the development of targeted therapies, particularly in the synthesis of advanced kinase inhibitors and biaryl pharmacophores.

Structural and Electronic Profiling (Mechanistic Causality)

The strategic importance of 3-Iodo-2-methyl-5-nitrobenzoic acid lies in its orthogonal reactivity[1]. Each functional group can be selectively manipulated without interfering with the others, provided the sequence of reactions is logically designed:

-

Carboxylic Acid (-COOH): Serves as an anchoring point for amidation or esterification[1]. In drug discovery, this group is often converted into an amide to mimic peptide bonds or esterified to protect the moiety during upstream metal-catalyzed reactions.

-

Iodine (-I): Positioned at C3, the relatively weak C-I bond is perfectly primed for oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[1]. It allows for the rapid expansion of the molecular framework into diverse biaryl structures.

-

Nitro Group (-NO2): Acts as a strongly electron-withdrawing group, deactivating the ring to prevent unwanted electrophilic substitutions[1]. More importantly, it serves as a "masked amine." Upon reduction, it yields an aniline derivative ready for nucleophilic cyclization[2].

-

Methyl Group (-CH3): Positioned at C2, the methyl group is not merely a spacer; it dictates the three-dimensional conformation of the molecule. By introducing severe steric clash with the adjacent iodine and carboxylic acid groups, it forces the carboxylate out of coplanarity with the aromatic ring. This orthogonal geometry is critical for scaffold hopping, particularly when designing Type II kinase inhibitors that must navigate deep, narrow hydrophobic pockets[4].

Experimental Methodologies & Self-Validating Protocols

To ensure high fidelity in drug discovery workflows, experimental protocols must be self-validating. Below are the standard, field-proven procedures for functionalizing this scaffold.

Protocol 1: Carboxylic Acid Protection (Esterification)

Rationale: The free carboxylic acid can poison palladium catalysts or consume basic reagents in downstream cross-couplings. Masking it as a methyl ester is a mandatory first step[1].

-

Reaction: Suspend 3-Iodo-2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).

-

Activation: Cool the reaction vessel to 0 °C and add thionyl chloride (SOCl2, 1.5 eq) dropwise to generate the reactive acyl chloride intermediate in situ[1].

-

Propagation: Reflux the mixture for 4-6 hours under an inert atmosphere.

-

Self-Validation: Monitor via TLC. Post-workup, perform

H-NMR. The disappearance of the broad -OH singlet (~13 ppm) and the appearance of a sharp methyl ester singlet (~3.9 ppm) confirm successful conversion.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: The C-I bond is selectively targeted over the nitro and ester groups to build structurally diverse biaryl scaffolds[2].

-

Reaction: Dissolve the methyl ester intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

-

Catalysis: Add K

CO -

Propagation: Heat the mixture at 80 °C under a nitrogen atmosphere for 12 hours.

-

Self-Validation: Analyze the crude mixture via LC-MS. The mass shift corresponding to the loss of iodine and the addition of the aryl group unequivocally validates the coupling[5].

Protocol 3: Nitro Reduction & Cyclization Preparation

Rationale: Unmasking the nitro group to an amine is required to build nitrogen-containing heterocycles like benzimidazoles[2].

-

Reaction: Dissolve the coupled biaryl product in an ethanol/water mixture (3:1).

-

Reduction: Add Iron powder (5.0 eq) and NH

Cl (2.0 eq). Heat to 80 °C for 2 hours. -

Self-Validation: In-situ IR monitoring will show the disappearance of the strong asymmetric -NO

stretch (~1530 cm

Data Presentation: Reactivity & Yield Profiles

The following table summarizes the quantitative data and validation metrics for the sequential functionalization of 3-Iodo-2-methyl-5-nitrobenzoic acid[1][2].

| Reaction Type | Functional Group Targeted | Typical Reagents | Average Yield (%) | Analytical Validation |

| Esterification | Carboxylic Acid (-COOH) | SOCl | 90 - 95% | Disappearance of broad -OH (NMR/IR) |

| Cross-Coupling | Iodine (-I) | Ar-B(OH) | 75 - 85% | LC-MS mass shift, new Ar-H (NMR) |

| Nitro Reduction | Nitro (-NO | Fe/NH | 85 - 95% | Appearance of -NH |

| Cyclization | Amine (-NH | Various (e.g., Formamidine) | 60 - 80% | High-resolution MS, X-ray crystallography |

Pathway Visualization

The following diagram illustrates the logical workflow from the raw starting material to a complex heterocyclic pharmacophore, demonstrating the sequential exploitation of the compound's functional groups.

Caption: Synthetic workflow of 3-Iodo-2-methyl-5-nitrobenzoic acid to heterocyclic scaffolds.

References

-

Title: 3-iodo-2-methyl-5-nitrobenzoic acid (C8H6INO4) - PubChemLite Source: uni.lu URL: [Link]

-

Title: Explore - PubChemLite - O (Patent Documentation) Source: uni.lu URL: [Link]

-

Title: 3-iodo-2-methyl-5-nitrobenzoic acid - CAS号1005499-46-6 - 摩熵化学 Source: molaid.com URL: [Link]

Sources

- 1. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 2. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 3. PubChemLite - O - Explore [pubchemlite.lcsb.uni.lu]

- 4. 3-iodo-2-methyl-5-nitrobenzoic acid - CAS号 1005499-46-6 - 摩熵化学 [molaid.com]

- 5. PubChemLite - 3-iodo-2-methyl-5-nitrobenzoic acid (C8H6INO4) [pubchemlite.lcsb.uni.lu]

Synthesis protocols for 3-Iodo-2-methyl-5-nitrobenzoic acid

An Application Guide to the Synthesis of 3-Iodo-2-methyl-5-nitrobenzoic Acid

Authored by a Senior Application Scientist

Abstract

3-Iodo-2-methyl-5-nitrobenzoic acid is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The specific arrangement of its iodo, methyl, and nitro groups on the benzoic acid core allows for a diverse range of subsequent chemical modifications. This document provides detailed, field-proven protocols for the regioselective synthesis of this versatile intermediate. We will explore two primary, reliable synthetic pathways, elucidating the mechanistic rationale behind each step and offering comprehensive, step-by-step procedures to ensure reproducibility and high yields.

Introduction to Synthetic Strategy

The synthesis of 3-Iodo-2-methyl-5-nitrobenzoic acid requires precise control over the introduction of three different functional groups onto a benzene ring. The regioselectivity of these substitutions is governed by the electronic directing effects of the substituents already present on the ring.[1] The methyl group (-CH₃) is an ortho, para-director, while the carboxylic acid (-COOH) and nitro (-NO₂) groups are meta-directors.[1] Harnessing these competing influences is key to achieving the desired substitution pattern.

Two principal strategies have proven effective and are detailed herein:

-

Pathway A: Nitration Followed by Iodination. This is the most common and direct approach, starting from 2-methylbenzoic acid. It involves an initial electrophilic nitration, followed by a subsequent electrophilic iodination of the resulting intermediate.

-

Pathway B: Reduction and Sandmeyer Reaction. This alternative route begins with 2-methyl-5-nitrobenzoic acid. The nitro group is first reduced to an amine, which is then converted into a diazonium salt. This salt subsequently undergoes a Sandmeyer-type reaction to introduce the iodine atom.[2][3]

Below is a logical workflow illustrating the decision-making process for selecting a synthetic route.

Caption: High-level workflow for synthesizing the target compound.

Pathway A: Nitration Followed by Direct Iodination

This pathway is often preferred for its straightforward sequence starting from a readily available precursor. The key is careful control of reaction conditions to manage the powerful activating and deactivating effects of the substituents.

Mechanistic Rationale

The synthesis begins with the electrophilic nitration of 2-methylbenzoic acid. The nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, acts as the electrophile.[1] The regiochemical outcome is a result of the combined directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing). The 5-position is favored as it is para to the activating methyl group and meta to the deactivating carboxylic acid group, leading to the formation of 2-methyl-5-nitrobenzoic acid.

The subsequent iodination step is more challenging because the aromatic ring is now strongly deactivated by two electron-withdrawing groups (-COOH and -NO₂). Molecular iodine (I₂) is not electrophilic enough to react. Therefore, an oxidizing agent, such as iodic acid (HIO₃) or periodic acid, is required to generate a more potent electrophilic iodine species, like the iodonium ion (I⁺), in situ.[1][4]

Caption: Reaction scheme for Pathway A.

Detailed Experimental Protocol (Pathway A)

Step 1: Synthesis of 2-Methyl-5-nitrobenzoic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 100 mL). Cool the flask in an ice-salt bath to 0-5 °C.[5]

-

Substrate Addition: Slowly add 2-methylbenzoic acid (27.2 g, 0.2 mol) in portions to the cooled sulfuric acid, ensuring the internal temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 15 mL, ~0.36 mol) to concentrated sulfuric acid (25 mL) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-methylbenzoic acid over 1-2 hours. Critically, maintain the reaction temperature between 0 and 5 °C throughout the addition to prevent over-nitration.[1][6]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). The crude product can be recrystallized from an ethanol-water mixture to yield pure 2-methyl-5-nitrobenzoic acid. Dry the product in a vacuum oven.

Step 2: Synthesis of 3-Iodo-2-methyl-5-nitrobenzoic Acid

-

Reaction Setup: In a flask protected from light, suspend 2-methyl-5-nitrobenzoic acid (18.1 g, 0.1 mol), iodine (I₂, 12.7 g, 0.05 mol), and iodic acid (HIO₃, 8.8 g, 0.05 mol) in a mixture of glacial acetic acid (100 mL) and acetic anhydride (Ac₂O, 50 mL).[4]

-

Acid Addition: Cool the stirred suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (50 mL) dropwise, keeping the temperature below 10 °C.[4]

-

Reaction Progression: After the addition, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional hour. Finally, heat the mixture to 45-50 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the cooled reaction mixture into a beaker containing 600 mL of ice-water and a solution of sodium sulfite (Na₂SO₃, 10 g) to quench any unreacted iodine.

-

Isolation and Purification: Stir the mixture for 30 minutes. The solid product will precipitate. Collect the crude product by vacuum filtration, wash extensively with cold water, and air dry. Recrystallize from glacial acetic acid or an appropriate solvent mixture to obtain pure 3-Iodo-2-methyl-5-nitrobenzoic acid.

Pathway B: Reduction and Sandmeyer Iodination

This pathway is an excellent alternative if the starting material, 2-methyl-5-nitrobenzoic acid, is readily available. It utilizes the classic Sandmeyer reaction, a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][7]

Mechanistic Rationale

The first step involves the reduction of the nitro group of 2-methyl-5-nitrobenzoic acid to an amino group (-NH₂), forming 3-amino-2-methyl-5-nitrobenzoic acid. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal in acidic media (e.g., Sn/HCl).[1][8]

The resulting aniline derivative is then subjected to diazotization. In the presence of a cold, acidic solution, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ. The amine attacks the nitrosonium ion (NO⁺) to form a stable aryl diazonium salt (Ar-N₂⁺).[9] This diazonium group is an excellent leaving group as it departs as dinitrogen gas (N₂).

In the final step, the diazonium salt solution is treated with potassium iodide (KI). The iodide ion (I⁻) displaces the diazonium group to form the desired aryl iodide.[3] This reaction proceeds via a radical-nucleophilic aromatic substitution (SʀɴAr) mechanism.[2][7]

Sources

- 1. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. byjus.com [byjus.com]

- 8. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Suzuki-Miyaura coupling using 3-Iodo-2-methyl-5-nitrobenzoic acid

An in-depth technical guide to executing the Suzuki-Miyaura cross-coupling reaction using the highly functionalized substrate 3-Iodo-2-methyl-5-nitrobenzoic acid . This application note is designed for researchers and drug development professionals requiring robust, scalable, and self-validating methodologies for complex biaryl synthesis.

Mechanistic Rationale & Substrate Profiling

The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation[1]. However, applying this methodology to 3-Iodo-2-methyl-5-nitrobenzoic acid presents a unique intersection of steric and electronic challenges that dictate strict experimental parameters[2].

-

Steric Hindrance (The Ortho-Methyl Effect): The methyl group positioned ortho to the iodide introduces significant steric bulk. This crowding impedes both the initial oxidative addition of the palladium catalyst to the C-I bond and the subsequent transmetalation step with the organoboronic acid[3].

-

Electronic Activation & Side-Reaction Risks: The meta-nitro group is strongly electron-withdrawing. While this beneficially lowers the LUMO of the C-I bond (accelerating oxidative addition), it also makes the aromatic ring highly electrophilic and susceptible to side reactions, such as protodehalogenation, if the transmetalation step is too slow.

-

Acidic Proton Interference: The unprotected carboxylic acid moiety acts as a proton donor. In standard Suzuki couplings, 1.5 to 2.0 equivalents of base are sufficient. Here, the carboxylic acid will immediately consume 1.0 equivalent of base merely to form the carboxylate salt[4].

Causality of Experimental Choices: To overcome these barriers, the protocol must be engineered as a self-validating system:

-

Catalyst (Pd(dppf)Cl₂): Simple phosphine ligands (e.g., PPh₃) often fail with ortho-substituted aryl iodides. The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) provides a large bite angle (99°). This forces the aryl and boronic acid groups closer together on the palladium center, significantly accelerating the reductive elimination step and overcoming steric drag[5].

-

Base Stoichiometry (K₂CO₃, 3.0+ eq): To ensure sufficient basicity remains to activate the boronic acid (via the formation of a reactive boronate complex essential for transmetalation), a minimum of 3.0 equivalents of base is mandatory[6].

-

Solvent Matrix (1,4-Dioxane/H₂O, 4:1): Water is critical to dissolve the inorganic base and the newly formed potassium carboxylate salt of the substrate. 1,4-Dioxane provides excellent solubility for the organic components and the palladium catalyst at elevated temperatures without participating in unwanted side reactions.

Reaction Pathway & Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for this sterically hindered substrate, highlighting where the structural features of 3-Iodo-2-methyl-5-nitrobenzoic acid interact with the palladium center.

Caption: Catalytic cycle of Suzuki-Miyaura coupling tailored for sterically hindered aryl iodides.

Quantitative Optimization Data

The table below summarizes the optimization landscape for coupling 3-Iodo-2-methyl-5-nitrobenzoic acid with a standard arylboronic acid (e.g., phenylboronic acid). It demonstrates why specific reagent combinations succeed or fail based on the mechanistic principles outlined above.

| Catalyst System (5 mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Conversion / Yield (%) | Mechanistic Observation |

| Pd(PPh₃)₄ | Na₂CO₃ (2.0) | Toluene/H₂O (3:1) | 90 | < 20% | Base depleted by -COOH; steric hindrance stalls transmetalation. |

| Pd(PPh₃)₄ | K₂CO₃ (3.0) | Toluene/H₂O (3:1) | 90 | 45% | Sufficient base, but PPh₃ ligand cannot overcome ortho-methyl steric bulk. |

| Pd(dppf)Cl₂ | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 88% | Optimal. dppf bite angle accelerates reductive elimination; complete solubility. |

| Pd(OAc)₂ + SPhos | K₃PO₄ (3.0) | Toluene/H₂O (3:1) | 100 | 91% | Highly active Buchwald ligand system; excellent alternative for difficult cases. |

Step-by-Step Experimental Protocol

Target Reaction: Synthesis of 2-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (using phenylboronic acid as the coupling partner).

Reagents & Materials:

-

3-Iodo-2-methyl-5-nitrobenzoic acid: 1.0 mmol (307.04 mg)

-

Phenylboronic acid: 1.2 mmol (146.3 mg)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.05 mmol (40.8 mg, 5 mol%)

-

Potassium carbonate (K₂CO₃): 3.0 mmol (414.6 mg)

-

1,4-Dioxane (Anhydrous): 8.0 mL

-

Deionized Water: 2.0 mL

Phase 1: Preparation & Degassing (Critical Step) Oxygen is detrimental to Pd(0) and promotes the homocoupling of boronic acids.

-

Add 1,4-Dioxane (8.0 mL) and DI Water (2.0 mL) to a 25 mL round-bottom flask.

-

Sparge the solvent mixture with Argon or Nitrogen gas for a minimum of 15 minutes using a submerged needle.

Phase 2: Reaction Assembly 3. To a separate, oven-dried Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar, charge the 3-Iodo-2-methyl-5-nitrobenzoic acid, phenylboronic acid, and K₂CO₃. 4. Transfer the degassed solvent mixture into the reaction vial under a positive stream of Argon. 5. Self-Validation Check: The solution will likely turn slightly cloudy or form a suspension as the potassium carboxylate salt is generated. 6. Add the Pd(dppf)Cl₂ catalyst quickly, seal the vial, and purge the headspace with Argon for 2 minutes.

Phase 3: Execution & Monitoring 7. Transfer the sealed vial to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system. 8. Allow the reaction to proceed for 4–6 hours. 9. In-Process Control: Monitor via LC-MS or TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The starting material spot should completely disappear, replaced by a highly UV-active product spot.

Phase 4: Workup & Isolation Because the product is a carboxylic acid, standard organic extraction will fail unless the aqueous layer is properly acidified. 10. Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of DI water. 11. Transfer to a separatory funnel and separate the layers. Retain the aqueous layer , as it contains your product in its carboxylate salt form. Discard the organic layer (which contains catalyst residues and homocoupled biphenyl impurities). 12. Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches ~2.0 (verify with pH paper). 13. Self-Validation Check: A thick, pale-yellow to off-white precipitate will form immediately upon crossing the pKa threshold of the carboxylic acid. 14. Extract the acidified aqueous layer with EtOAc (3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude biaryl acid.

Troubleshooting & Field-Proven Insights

-

Issue: Protodehalogenation (Formation of 2-methyl-5-nitrobenzoic acid).

-

Cause: The oxidative addition complex is reacting with water/base faster than it can transmetalate with the boronic acid. This is exacerbated by the electron-withdrawing nitro group.

-

Solution: Ensure the boronic acid is of high quality (not degraded to boroxines). If the issue persists, switch to an anhydrous protocol using CsF (3.0 eq) in DMF at 100 °C, which forces transmetalation without aqueous protons.

-

-

Issue: Black precipitate forms within 10 minutes of heating.

-

Cause: Palladium black formation due to catalyst decomposition. This is almost always caused by inadequate degassing (oxygen ingress) or insufficient base preventing the stabilization of the Pd-complex.

-

Solution: Strictly adhere to the 15-minute Argon sparging protocol.

-

-

Issue: Low isolated yield despite full conversion on LC-MS.

-

Cause: Incomplete precipitation during workup.

-

Solution: The nitro group increases the acidity (lowers the pKa) of the carboxylic acid. Ensure the aqueous layer is acidified strictly to pH < 2 to guarantee full protonation before extraction.

-

References

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts Chemistry Library. Available at:[Link]

-

Organic Chemistry Portal. "Suzuki Coupling". Organic-Chemistry.org. Available at:[Link]

-

Chemical Communications (RSC Publishing). "Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant". Available at:[Link]

-

Chemical Society Reviews (RSC Publishing). "Recent Applications of C–H Functionalization in Complex Natural Product Synthesis". Available at:[Link]

-

ResearchGate. "A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts". Available at:[Link]

Sources

Application Note: Amide Coupling Strategies for 3-Iodo-2-methyl-5-nitrobenzoic Acid

Executive Summary

This guide details the optimized protocols for synthesizing amides from 3-iodo-2-methyl-5-nitrobenzoic acid . This substrate presents a specific challenge in medicinal chemistry: the ortho-methyl group (C2) creates significant steric hindrance, twisting the carboxylate out of planarity and blocking the trajectory of incoming nucleophiles.

While standard coupling reagents (EDC/HOBt) often result in sluggish kinetics or incomplete conversion for this scaffold, this note prioritizes two high-success methodologies:

-

The Acid Chloride Route (via Oxalyl Chloride): The gold standard for scalability and sterically demanding amines.

-

The HATU/DIPEA Route: The preferred method for small-scale, high-throughput synthesis or acid-sensitive amines.

Strategic Analysis: The "Ortho-Effect"

Before selecting a protocol, it is critical to understand the structural energy barrier.

-

Steric Blockade: The C2-methyl group imposes a steric clash with the carbonyl oxygen. To minimize A-1,3 strain, the carboxylic acid rotates out of the aromatic plane. While this breaks conjugation (making the carbonyl more electrophilic), it physically obstructs the approach of the amine.

-

Electronic Considerations: The C5-nitro group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (

approx. 2.5–3.0).[1] This stabilizes the carboxylate anion, making activation (leaving group formation) the rate-limiting step. -

Chemoselectivity: The C3-iodine is a valuable handle for subsequent cross-coupling (Suzuki/Sonogashira). Crucial: Protocols must avoid conditions that promote hydrodehalogenation or halogen exchange (e.g., prolonged heating with

can sometimes lead to I

Decision Matrix: Selecting Your Method

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and amine reactivity.

Protocol A: The Acid Chloride Method (Gold Standard)

Best for: Scale-up (>1g), unreactive amines (anilines), and cost-efficiency. Mechanism: Conversion to the acyl chloride creates a linear, highly electrophilic species that is less affected by the ortho-methyl steric bulk than bulky active esters.

Reagents

-

Substrate: 3-Iodo-2-methyl-5-nitrobenzoic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

-

Catalyst: DMF (anhydrous, 2–3 drops per gram of substrate)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Base (Step 2):

-Diisopropylethylamine (DIPEA) or Pyridine

Step-by-Step Procedure

-

Activation (Acyl Chloride Formation):

-

Suspend the benzoic acid derivative in anhydrous DCM (approx. 5–10 mL/g) under nitrogen atmosphere.

-

Cool to 0°C.[2]

-

Add Oxalyl Chloride dropwise.

-

Critical Step: Add catalytic DMF (1-2 drops). Vigorous gas evolution (

, -

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The suspension should become a clear yellow solution.

-

In-Process Control (IPC): Quench a mini-aliquot in MeOH. Check LCMS for complete conversion to the methyl ester. If acid remains, add 0.2 equiv Oxalyl Chloride and stir longer.

-

-

Isolation of Intermediate:

-

Concentrate the reaction mixture to dryness under reduced pressure (keep bath < 40°C).

-

Azeotrope: Re-dissolve the residue in dry Toluene or DCM and concentrate again to remove residual

and oxalyl chloride. -

Result: Crude 3-iodo-2-methyl-5-nitrobenzoyl chloride (usually a yellow solid/semi-solid). Use immediately.

-

-

Coupling:

-

Dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous THF or DCM.

-

Cool amine solution to 0°C.[2]

-

Dissolve the crude acid chloride in minimal DCM/THF and add dropwise to the amine solution.

-

Warm to RT and stir for 1–4 hours.

-

-

Work-up:

Technical Insight

Why Oxalyl Chloride over Thionyl Chloride? While

is cheaper, it requires heating to remove thebyproduct. Prolonged heating of nitro-iodo-aromatics with chloride sources can occasionally lead to halogen exchange (SnAr), yielding the chloro-analog. Oxalyl chloride reacts at 0°C–RT, preserving the C–I bond integrity [1].

Protocol B: The HATU Coupling Method